

Bromhexine hydrochloride mucolytic agent secretolytic action

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Compound Focus: Bromhexine Hydrochloride

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Introduction and Background

Bromhexine hydrochloride is a synthetic mucolytic agent derived from the natural alkaloid vasicine found in the plant *Adhatoda vasica* [1]. First introduced in 1963, it has been widely used for decades as an over-the-counter (OTC) medication to manage respiratory conditions characterized by excessive or viscous mucus, such as chronic bronchitis, asthma, and COPD [2] [1]. Beyond its established role as a secretolytic agent, recent research has explored its potential as a repurposed drug, particularly for its suspected ability to inhibit the TMPRSS2 protease, a host protein that facilitates SARS-CoV-2 viral entry [3] [1].

Detailed Mechanism of Action

The secretolytic action of bromhexine is not the result of a single pathway but a multi-faceted pharmacological effect on the respiratory system.

Direct Mucolytic and Secretory Effects

Bromhexine exerts a direct impact on the production and physical properties of mucus. It activates the synthesis of sialomucin and breaks down mucopolysaccharide fibers, leading to thinner, less viscous mucus that is easier to expectorate [4] [2]. Electron microscopy studies in humans and animals have shown that

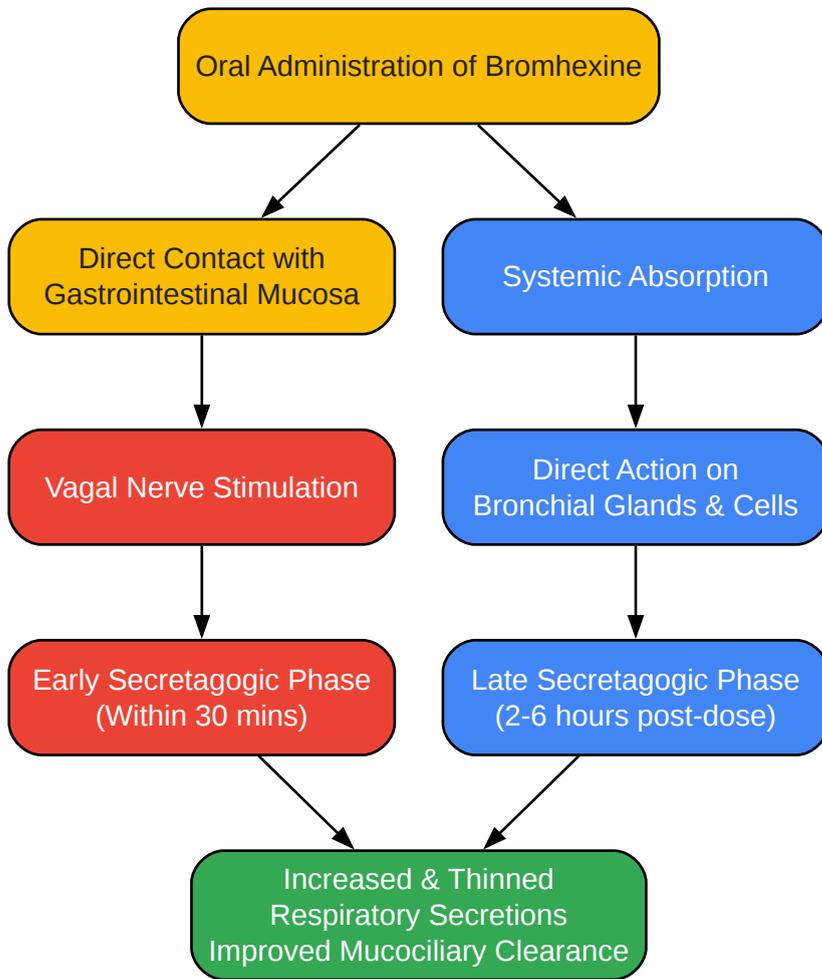
bromhexine significantly increases secretory activity in the serous cells of the bronchial submucosal glands, promoting the release of a more fluid, serous secretion [2] [1]. Furthermore, it influences the synthesis of acid mucosubstances in goblet cells, mobilizing secretory products and reducing the content of sulfated mucosubstances, which contributes to decreased sputum viscosity [2].

Stimulation of Pulmonary Surfactant

A key aspect of bromhexine's mechanism is its effect on alveolar type II cells, which are responsible for producing pulmonary surfactant [2]. Studies in rats have shown that bromhexine treatment increases the number and size of lamellated bodies (surfactant storage organelles) within these cells [2]. This leads to an increased secretion of phospholipids, particularly phosphatidylcholine, into the alveolar space [2] [1]. Surfactant helps maintain alveolar expansion and also contributes to the lining fluid of the smaller airways, further improving mucus clearance.

Neurologically-Mediated Secretion

In vivo studies in dogs have revealed a biphasic secretagogic response. An early, transient increase in secretion occurs about 30 minutes after administration, which is mediated by a vagal reflex likely initiated by gastrointestinal irritation. A second, more prolonged phase of secretion is a direct result of the drug's action on the submucosal glands and is not affected by vagotomy or atropine [5]. The diagram below illustrates this dual-pathway mechanism.



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Potential Antiviral Mechanism (TMPRSS2 Inhibition)

Molecular simulation and literature studies suggest that bromhexine may act as a potent and selective inhibitor of the transmembrane protease serine 2 (TMPRSS2) [3] [1]. Since SARS-CoV-2 utilizes TMPRSS2 for priming its spike protein to enable host cell entry, bromhexine has been investigated as a potential therapeutic to block this pathway [3] [1]. Its established mucoactive activity provides a dual rationale for its use in COVID-19 by also helping to clear viscous secretions from the lungs of infected patients [3].

Clinical and Experimental Evidence

The efficacy of bromhexine is supported by numerous clinical studies, though it is noted that many early trials were conducted before modern rigorous clinical practice standards were fully established [2] [1].

Effects on Sputum Properties and Clearance

Bromhexine consistently demonstrates positive effects on mucus rheology and transport. A key study by Flavell Matts et al. in 53 patients with bronchitis showed that treatment with bromhexine for 7-12 days led to the disappearance of mucopolysaccharide (MPS) and DNA fibers from the sputum, which was associated with reduced sputum production and easier expectoration [1]. Burgi et al. conducted a single-blinded crossover study in 22 adults with chronic bronchitis, finding that bromhexine was more effective than guaifenesin in reducing sputum viscosity and glycoprotein fiber content [1]. Furthermore, studies using radioaerosol tracer techniques in patients with chronic bronchitis showed that bromhexine significantly improved tracheobronchial clearance, facilitating the removal of radioactive tracer particles from the lungs [1].

Adjuvant Therapy with Antibiotics

Bromhexine has been shown to enhance the efficacy of antibiotic therapy. Several studies indicate that by thinning bronchial secretions, it improves the penetration of antibiotics into the lung tissue, leading to higher local concentrations and potentially better clinical outcomes in severe respiratory infections [4] [2].

Quantitative Clinical Data

The table below summarizes quantitative findings from key clinical studies.

Study Focus / Parameter	Study Details	Key Quantitative Outcomes
Mucociliary Clearance [1]	Patients with chronic bronchitis; radioaerosol tracer.	Clearance of radioactive tracer increased by 6.8% at 6 hours post-dose.

Study Focus / Parameter	Study Details	Key Quantitative Outcomes
Sputum Viscosity & Fiber Content [1]	22 adults with chronic bronchitis; single-blinded crossover vs. guaifenesin.	Bromhexine reduced glycoprotein fiber content and viscosity more effectively than guaifenesin.
Fetal Surfactant Induction [2]	36 pregnant women (29-32 weeks); metabolite VIII.	>50% increase in total phospholipids, lecithin, and lecithin/sphingomyelin ratio.
Phospholipid Synthesis [2]	Rabbit model; IV Bromhexine/Ambroxol (10 mg/kg).	Up to 200% increase in palmitic acid incorporation into lung phosphatidylcholine.

Key Experimental Protocols

For researchers aiming to investigate bromhexine, here are detailed methodologies from pivotal studies.

1. Protocol for Assessing Mucociliary Clearance *In Vivo*

This protocol is adapted from studies that used a radioaerosol tracer technique in human patients [1].

- **Subjects:** Patients with a stable diagnosis of chronic bronchitis.
- **Tracer Administration:** Subjects inhale a radioaerosol (e.g., Technetium-99m labeled albumin or Teflon particles) with a defined particle size (e.g., 3-5 μm) to ensure deposition in the bronchi.
- **Imaging & Measurement:** A gamma camera is used to monitor the decay of radioactivity over the lung fields. The rate of tracer clearance is measured for a baseline period.
- **Intervention:** Administer a single oral dose of bromhexine (e.g., 8-16 mg for adults).
- **Post-Treatment Measurement:** Continue monitoring radioactivity for several hours (e.g., 6-8 hours) after drug administration. The percentage change in clearance rate from baseline is calculated.

Protocol for Evaluating Sputum Rheology and Biochemistry

This method is based on studies that analyzed the physical and biochemical properties of sputum [1].

- **Sputum Collection:** Collect expectorated sputum samples from patients (e.g., with chronic bronchitis) before and after a course of bromhexine treatment (e.g., 48 mg/day for 10-14 days).
- **Viscosity Measurement:** Use a viscometer (e.g., a cone-and-plate viscometer) to measure the viscosity of the sputum samples under standardized conditions.
- **Biochemical Analysis:**
 - **Fiber System Analysis:** Use light or electron microscopy to identify and quantify the presence of mucopolysaccharide (MPS) and DNA fibers.
 - **Immunoglobulin Measurement:** Use techniques like electrophoresis or specific immunoassays to quantify changes in the concentrations of immunoglobulins (e.g., IgA) and other proteins in the sputum.

3. Protocol for Investigating TMPRSS2 Inhibition *In Vitro*

This protocol is derived from the rationale behind clinical trials for COVID-19 [3].

- **Cell Culture:** Use a cell line expressing the TMPRSS2 protease (e.g., Vero E6 cells or Calu-3 cells).
- **Viral Entry Assay:** Incubate cells with a SARS-CoV-2 pseudovirus (or live virus in BSL-3 facilities) in the presence of increasing concentrations of **bromhexine hydrochloride**.
- **Control Groups:** Include a positive control (virus only) and a negative control (no virus). A known TMPRSS2 inhibitor (e.g., camostat mesylate) can serve as a comparative control.
- **Outcome Measurement:** After 24-48 hours, measure infection rates. This can be done by quantifying luciferase expression from a pseudovirus or by plaque assay for live virus. The IC50 (half-maximal inhibitory concentration) of bromhexine can then be determined.

Emerging Research and Future Directions

The investigation into bromhexine continues, particularly in two key areas:

- **COVID-19 Management:** Its dual potential as a TMPRSS2 inhibitor and a mucolytic agent has positioned bromhexine as a promising repurposing candidate. Several clinical trials have been initiated to evaluate its efficacy in reducing disease progression, the need for mechanical ventilation, and mortality in COVID-19 patients, including children [3] [1].
- **Optimization of Therapy:** Future research requires larger, well-designed, modern clinical trials to optimize dosing regimens, identify which patient phenotypes benefit most, and explore its efficacy in combination with other therapies for a wider range of respiratory conditions [2] [1].

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